
2-(4-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone, also known as BRD-9424, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. This compound has been studied extensively in the field of cancer research due to its ability to target specific proteins involved in cancer cell growth and survival. In
Aplicaciones Científicas De Investigación
Hydrogen Bonding in Enaminones
The study of hydrogen-bonding patterns in compounds similar to 2-(4-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone, such as enaminones, reveals bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups. This interaction forms a six-membered hydrogen-bonded ring and leads to the formation of centrosymmetric dimers. Weak C-H...Br interactions further stabilize the crystal structures by linking the molecules into chains. Additional weak Br...O, C-H...π, and C-H...O interactions contribute to the overall stability of the crystal structure (Balderson et al., 2007).
Synthesis of N-Acetyl Enamides
The synthesis of N-Acetyl enamides, such as N-(1-(4-Bromophenyl)vinyl)acetamide, through reductive acetylation of oximes mediated with Iron(II) acetate, demonstrates a method for creating compounds with similar structures to 2-(4-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone. This process involves multiple chemical reagents and steps, highlighting the complexity and versatility of synthetic organic chemistry (Tang et al., 2014).
Novel Synthesis Approaches
Research on synthesizing compounds like 1-{4a,6-Dimethyl-4a,9a-dihydropyrano[3,4-b]indol-9(1H)-yl}ethanone through the reaction of brominated precursors with various amines and subsequent conversion to amides underlines innovative approaches in organic synthesis. This work demonstrates the potential for creating a diverse array of compounds with structural similarities to 2-(4-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone, expanding the toolkit available for drug discovery and materials science (Skladchikov et al., 2012).
Estrogen Receptor Binding and Photophysical Properties
The study of 2-pyridin-2-yl-1H-indole derivatives for their estrogen receptor binding affinity and photophysical properties provides insights into the biological activities and potential applications of compounds like 2-(4-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone. These compounds exhibit long-wavelength fluorescent emission, which varies with solvent polarity and pH, and some derivatives show reasonable binding affinities to estrogen receptors (Kasiotis & Haroutounian, 2006).
Catalytic Behavior in Polymerization
Research on the synthesis and characterization of iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines reveals their catalytic behavior toward ethylene reactivity. These complexes demonstrate good catalytic activities for ethylene oligomerization and polymerization, suggesting potential industrial applications for similar compounds in the catalysis and polymer chemistry sectors (Sun et al., 2007).
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O/c22-19-4-1-15(2-5-19)13-21(25)24-12-9-18-14-17(3-6-20(18)24)16-7-10-23-11-8-16/h1-8,10-11,14H,9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQRUKCPOJJVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

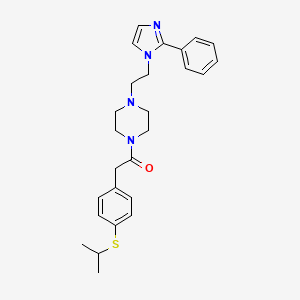
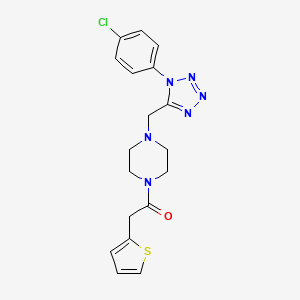
![3-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2836396.png)
![2-chloro-6-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2836399.png)
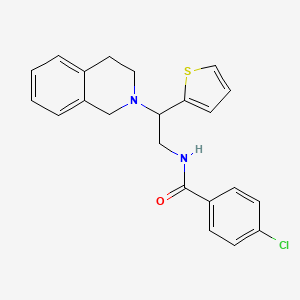
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2836401.png)

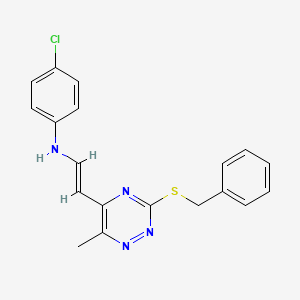
![N-(3-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2836407.png)
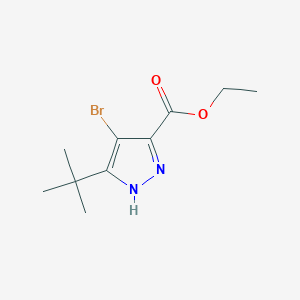
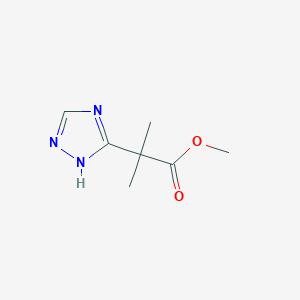
![5-(3-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2836410.png)
![1-Benzo[1,3]dioxol-5-ylmethyl-4-(thiophene-2-sulfonyl)-piperazine](/img/structure/B2836412.png)
![[(1S,3R)-3-Aminocyclopentyl]-piperidin-1-ylmethanone](/img/structure/B2836413.png)